(2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid
CAS No.: 945-03-9
Cat. No.: VC21300302
Molecular Formula: C9H7NO3S
Molecular Weight: 209.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 945-03-9 |
---|---|
Molecular Formula | C9H7NO3S |
Molecular Weight | 209.22 g/mol |
IUPAC Name | 2-(2-oxo-1,3-benzothiazol-3-yl)acetic acid |
Standard InChI | InChI=1S/C9H7NO3S/c11-8(12)5-10-6-3-1-2-4-7(6)14-9(10)13/h1-4H,5H2,(H,11,12) |
Standard InChI Key | SXOCCTHWTPGZHT-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)N(C(=O)S2)CC(=O)O |
Canonical SMILES | C1=CC=C2C(=C1)N(C(=O)S2)CC(=O)O |
Introduction
Chemical Structure and Properties
(2-Oxo-1,3-benzothiazol-3(2H)-yl)acetic acid consists of a benzothiazole ring system with a carbonyl group at the 2-position and an acetic acid moiety attached to the nitrogen at position 3. The molecular structure encompasses a benzene ring fused with a thiazole ring, creating a heterocyclic system with distinct electronic properties and reactivity patterns. This spatial arrangement contributes to the compound's unique chemical behavior and biological activity potential.
The compound is characterized by several key physical and chemical properties that define its behavior in various environments and reactions. With the molecular formula C9H7NO3S and a molecular weight of 209.22 g/mol, it contains functional groups that can participate in various chemical transformations . The presence of both the carboxylic acid group and the heterocyclic system influences its solubility profile and acid-base properties, allowing it to exist in equilibrium with its conjugate base, 2-(2-oxo-1,3-benzothiazol-3-yl)acetate, depending on the pH of the solution .
The heterocyclic nature of the compound, featuring both sulfur and nitrogen atoms within its core structure, contributes to its distinctive chemical reactivity and potential for interactions with biological targets. These heteroatoms serve as potential coordination sites for metal ions and hydrogen bonding interactions with proteins and enzymes, which may explain some of its biological properties.
Table 1: Chemical Properties of (2-Oxo-1,3-benzothiazol-3(2H)-yl)acetic Acid
Synthesis Methods
The synthesis of (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid can be accomplished through various synthetic routes, with hydrolysis of corresponding esters being one of the most documented approaches. According to available literature, an effective method involves the hydrolysis of the ester form using a combination of potassium fluoride and tetrabutylammonium fluoride in a mixed solvent system.
The general procedure for this synthetic approach involves preparing a solution of the ester or acetate derivative (1 mmol) in tetrahydrofuran (THF, 5 mL), followed by the addition of an alkali metal fluoride (2 mmol) and a quaternary ammonium salt (1 M in THF, 2 mL). The resulting mixture is then stirred for approximately 7 hours at 70°C, allowing for complete hydrolysis of the ester functionality. After the reaction is complete, the mixture is diluted with ethyl acetate (30 mL) and washed with water (2 × 20 mL) followed by a brine solution (20 mL). The organic layer is then dried over MgSO4 and concentrated under reduced pressure to obtain a crude product, which is further purified by trituration with hexane .
This method has demonstrated considerable efficiency, achieving yields of up to 81% for (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid . The use of fluoride reagents provides a relatively mild approach to ester hydrolysis, potentially minimizing side reactions and preserving the integrity of the heterocyclic ring system.
Biological Activities
The benzothiazole scaffold present in (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid is associated with diverse biological activities, making this compound potentially valuable for pharmaceutical applications. While specific information about the biological activities of (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid itself was limited in the search results, the known properties of structurally related benzothiazole derivatives provide insights into its potential biological profile.
Benzothiazole derivatives have been extensively studied for their antimicrobial properties, demonstrating activity against various bacterial and fungal pathogens. The mechanism of action typically involves disruption of microbial cell membranes or inhibition of essential metabolic enzymes necessary for microbial survival and proliferation. The structural features of (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid suggest that it may possess similar antimicrobial potential, although specific activity data would require experimental verification.
Cancer research represents another significant area where benzothiazole derivatives have shown promise. Many compounds containing the benzothiazole scaffold exhibit anticancer activities through mechanisms such as induction of apoptosis (programmed cell death) in cancer cells or inhibition of enzymes involved in cell proliferation. These activities are often influenced by the nature and position of substituents on the core structure, suggesting that the acetic acid moiety in (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid might confer specific interactions with biological targets relevant to cancer therapy.
Interestingly, the patent information from the search results suggests a potential connection to dopamine receptor interactions, as it mentions that "the dopamine D1 receptor is significantly decreased in a part of the frontal lobe called the prefrontal cortex" . This indicates possible applications in neurological research, particularly for conditions involving dopamine dysfunction such as Parkinson's disease, schizophrenia, or attention deficit disorders.
Comparative Analysis with Related Compounds
A comprehensive understanding of (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid benefits from comparison with structurally related compounds to highlight its unique features and potential advantages or limitations. The analysis of structure-activity relationships provides valuable insights for the design of new derivatives with optimized properties.
The most closely related compound identified in the search results is 2-(2-oxo-1,3-benzothiazol-3-yl)acetate, which is essentially the deprotonated form (conjugate base) of (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid . This ionic form would exhibit increased water solubility compared to the parent acid, potentially affecting its bioavailability and distribution in biological systems. The negatively charged carboxylate group would also alter the compound's interactions with potential biological targets, possibly enhancing binding to positively charged regions of proteins or receptors.
The patent information mentions a related compound, "2-[[2-(5-chloro-2-oxo-1,3-benzothiazol-3-yl)acetyl]-methylamino]acetic acid" , which represents a more complex derivative featuring additional functional groups. The presence of a chloro substituent on the benzene ring and the incorporation of the acetic acid moiety into an amide linkage would significantly alter the compound's electronic properties, lipophilicity, and potential biological interactions. Such modifications often aim to enhance specific biological activities or improve pharmacokinetic properties.
Table 3: Comparative Analysis of (2-Oxo-1,3-benzothiazol-3(2H)-yl)acetic Acid and Related Compounds
Compound | Structural Features | Potential Impact on Properties |
---|---|---|
(2-Oxo-1,3-benzothiazol-3(2H)-yl)acetic acid | Benzothiazole ring with N-substituted acetic acid | Reference compound |
2-(2-Oxo-1,3-benzothiazol-3-yl)acetate | Deprotonated carboxylic acid group | Increased water solubility, altered target interactions |
2-[[2-(5-chloro-2-oxo-1,3-benzothiazol-3-yl)acetyl]-methylamino]acetic acid | Additional chloro substituent and amide linkage | Modified electronic properties, potentially enhanced biological activity |
Recent Research Developments
While the search results provide limited information on recent research specifically focused on (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid, broader research trends in benzothiazole chemistry can inform our understanding of potential developments and future directions for this compound.
Recent research in medicinal chemistry has increasingly focused on the development of multi-target drugs, compounds capable of interacting with multiple biological targets simultaneously. The versatile structure of (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid, with its heterocyclic core and functional group for derivatization, positions it as a potential scaffold for such multi-target drug development approaches. The combination of potential antimicrobial, anticancer, and neurological activities associated with benzothiazole derivatives makes this compound particularly interesting in this context.
The synthesis methodology for (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid continues to evolve, with researchers exploring more efficient and environmentally friendly approaches. The hydrolysis method described in the search results, using potassium fluoride and tetrabutylammonium fluoride , represents one approach to synthesizing this compound under relatively mild conditions. Future developments might include catalytic methods, continuous flow processes, or green chemistry approaches to improve efficiency and sustainability.
In the field of drug discovery, computational approaches such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and pharmacophore modeling are increasingly being applied to benzothiazole derivatives. These techniques could help predict the biological activities of (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid and guide the rational design of optimized derivatives with enhanced properties for specific therapeutic applications.
Future Perspectives
The future research on (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid holds significant promise across multiple domains, from synthetic methodology development to applications in drug discovery and materials science. Several key areas are likely to drive forward research on this compound and its derivatives.
In medicinal chemistry, continued exploration of the structure-activity relationships of (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid derivatives could lead to the development of novel therapeutic agents. The potential connection to dopamine receptor modulation mentioned in the patent information suggests opportunities for developing compounds targeting neurological and psychiatric disorders. Similarly, the investigation of antimicrobial and anticancer activities could yield new lead compounds for these important therapeutic areas.
Synthetic methodology research may focus on developing more efficient, selective, and environmentally friendly methods for preparing (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid and its derivatives. This could include the exploration of new catalysts, alternative reaction media, or novel precursors that allow for more direct access to the target structure. The development of scalable processes would be particularly important for potential industrial applications.
In the field of chemical biology, (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid could serve as a starting point for developing chemical probes to study biological systems. The incorporation of reporter groups or targeting moieties could yield tools for investigating enzyme mechanisms, receptor-ligand interactions, or cellular processes relevant to disease states.
The integration of computational approaches with experimental studies will likely play an increasingly important role in future research on this compound. Molecular modeling, virtual screening, and artificial intelligence-driven drug design could accelerate the discovery of optimized derivatives with enhanced properties for specific applications.
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